Stereoselective Target Binding: Triadimenol A vs. Other Stereoisomers
Triadimenol A (specifically the (1S,2R)-enantiomer) demonstrates the highest binding affinity for the fungal target enzyme lanosterol 14α-demethylase (CYP51) compared to the other three triadimenol stereoisomers. It achieves quantitative binding to the purified yeast enzyme at concentrations below 0.05 µM, indicating a high-affinity interaction at the active site [1]. The rank order of inhibitory potency was established as (1S,2R)-Triadimenol A > (1R,2R)-Triadimenol B > (1R,2S)-Triadimenol A enantiomer ≥ (1S,2S)-Triadimenol B enantiomer [1].
| Evidence Dimension | Inhibitory potency on purified yeast lanosterol 14α-demethylase (CYP51) |
|---|---|
| Target Compound Data | Quantitative binding below 0.05 µM; Most potent inhibitor among four stereoisomers |
| Comparator Or Baseline | Other triadimenol stereoisomers: (1R,2R), (1R,2S), (1S,2S) |
| Quantified Difference | At least 20-fold higher potency than the least active isomer (based on rank order: A1 > B1 > A2 ≥ B2) |
| Conditions | Purified yeast cytochrome P450 14α-demethylase; in vitro enzyme assay |
Why This Matters
This evidence demonstrates that the (1S,2R) stereoisomer of Triadimenol A is the primary contributor to the antifungal activity of triadimenol mixtures, and its isolation is essential for studies requiring precise quantification of target engagement or structure-activity relationship (SAR) analysis.
- [1] Yoshida, Y., & Aoyama, Y. (1990). Stereoselective interaction of an azole antifungal agent with its target, lanosterol 14α‐demethylase (cytochrome P‐45014DM): A model study with stereoisomers of triadimenol and purified cytochrome P‐45014DM from yeast. Chirality, 2(1), 10-15. View Source
